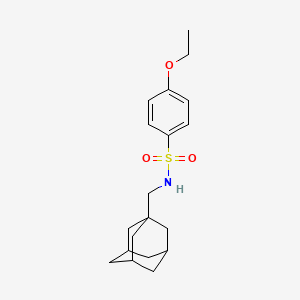
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide, also known as ABEs, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is an enzyme that is overexpressed in many solid tumors. ABEs have been shown to have potential therapeutic applications in cancer treatment, as well as in other medical fields.
Mécanisme D'action
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide work by inhibiting the activity of CA IX, which is an enzyme that is involved in regulating the pH of the extracellular environment. Inhibition of CA IX leads to a decrease in the extracellular pH, which in turn leads to a reduction in tumor growth and metastasis. Additionally, N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to their therapeutic effects.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to have a number of biochemical and physiological effects. In addition to their anti-tumor effects, N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a variety of medical conditions. N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide in lab experiments is their potency and specificity for CA IX. N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to be effective in inhibiting CA IX at low concentrations, making them a useful tool for studying the role of CA IX in cancer and other medical conditions. One limitation of using N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide in lab experiments is their relatively low solubility in water, which can make it difficult to administer them to cells or animals.
Orientations Futures
There are a number of potential future directions for research on N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX. Additionally, there is interest in exploring the potential therapeutic applications of N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide in other medical fields, such as neurology and ophthalmology. Finally, there is interest in exploring the potential use of N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their anti-tumor effects.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been extensively studied for their potential therapeutic applications in cancer treatment. CA IX is overexpressed in many solid tumors, and its inhibition has been shown to reduce tumor growth and metastasis. N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to be effective in inhibiting CA IX, leading to a reduction in tumor growth in animal models. Additionally, N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide have been shown to have potential applications in the treatment of glaucoma, epilepsy, and other medical conditions.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-2-23-17-3-5-18(6-4-17)24(21,22)20-13-19-10-14-7-15(11-19)9-16(8-14)12-19/h3-6,14-16,20H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNWNSGVEAYLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-morpholin-4-ylethyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298507.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B4298511.png)
![5-(4-bromophenyl)-3-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4298531.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4298537.png)
![octahydro-2H-quinolizin-1-ylmethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4298543.png)
![1-phenyl-4-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)pyrazolidine-3,5-dione](/img/structure/B4298562.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4298563.png)


![dimethyl 1-[2-(1-adamantyl)ethyl]-4-(3,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4298573.png)

![1-(1-adamantyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4298591.png)
![1-(1-adamantyl)-4-[(4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B4298599.png)